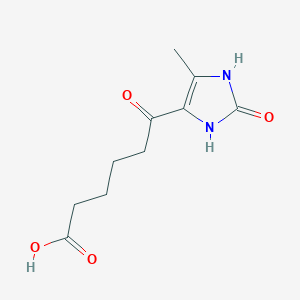
3-(Aminometil)benzamida
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-(Aminomethyl)benzamide derivatives can involve multi-step reactions, including the use of isatoic anhydride, primary amines, and halogenated compounds as starting materials. A notable method involves a three-component reaction yielding N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives in high yields, demonstrating the compound's flexibility for modifications and the simplicity of obtaining derivatives from readily available materials (Sabbaghan & Hossaini, 2012).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those similar to 3-(Aminomethyl)benzamide, has been extensively studied through techniques like X-ray diffraction, NMR spectroscopy, and DFT calculations. These studies reveal the compound's ability to form stable structures and engage in intra- and intermolecular interactions. For instance, a study on a related benzamide derivative highlighted its conformation and the significant role of hydrogen bonding in stabilizing its structure (Furuya et al., 1985).
Chemical Reactions and Properties
3-(Aminomethyl)benzamide and its derivatives undergo various chemical reactions, facilitating the synthesis of compounds with enhanced or targeted biological activities. For example, the formation of ion-associate complexes with tetraphenylborate highlights its reactivity and potential for creating complexes with specific properties (Mostafa et al., 2023).
Physical Properties Analysis
The physical properties of 3-(Aminomethyl)benzamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in material science and drug design. Investigations into the crystal and molecular structure of related compounds provide insights into their stability and potential for forming solid-state materials with specific characteristics (Prasad et al., 1979).
Chemical Properties Analysis
The chemical properties of 3-(Aminomethyl)benzamide, including its reactivity, stability, and ability to form derivatives, are foundational for its applications in synthesizing new compounds. Studies on its derivatives demonstrate the compound's versatility in forming various chemical bonds and structures, leading to materials and drugs with desirable properties (Gaisina et al., 2020).
Aplicaciones Científicas De Investigación
Actividad antioxidante
Los derivados de 3-(Aminometil)benzamida se han estudiado por sus propiedades antioxidantes. Estos compuestos pueden eliminar los radicales libres, que son moléculas inestables que pueden causar daño celular. La actividad antioxidante se mide a través de diversos ensayos, incluyendo la capacidad antioxidante total, la eliminación de radicales libres y las actividades quelantes de metales . Esta propiedad es significativa en el desarrollo de nuevos agentes terapéuticos que pueden proteger al cuerpo de enfermedades relacionadas con el estrés oxidativo.
Actividad antibacteriana
La investigación ha demostrado que los compuestos de benzamida, incluidos los que tienen el grupo 3-(Aminometil), exhiben actividad antibacteriana. Se han probado contra bacterias grampositivas y gramnegativas, mostrando un potencial como nuevos agentes antibacterianos. Esta aplicación es crucial en la lucha contra las cepas bacterianas resistentes a los antibióticos .
Síntesis y descubrimiento de fármacos
Los derivados de benzamida son intermediarios clave en la síntesis de varios fármacos. La estructura de this compound es un bloque de construcción para muchos candidatos a fármacos, particularmente en la síntesis de compuestos con posibles propiedades anticancerígenas, antiinflamatorias y analgésicas . Esto lo convierte en un compuesto importante en la química medicinal y el descubrimiento de fármacos.
Inhibición de la tirosina quinasa
Algunos derivados de this compound se han diseñado como posibles inhibidores de la tirosina quinasa. Estos compuestos pueden interferir con la acción de las enzimas que son críticas para las vías de señalización involucradas en la división celular y la progresión del cáncer. La inhibición de las tirosina quinasas es una estrategia prometedora para desarrollar nuevas terapias contra el cáncer .
Agentes antituberculosos
La estructura de this compound se ha utilizado en el diseño y la síntesis de nuevos compuestos con actividad antituberculosa. La tuberculosis sigue siendo un gran desafío para la salud mundial, y el desarrollo de nuevos agentes terapéuticos es esencial para combatir la enfermedad, especialmente ante las cepas multirresistentes .
Aplicaciones industriales
Más allá de las aplicaciones médicas, los derivados de benzamida, incluidos los que tienen el grupo 3-(Aminometil), encuentran uso en varios sectores industriales. Se utilizan en la industria del plástico y el caucho, la industria del papel y la agricultura. Su función en estas industrias incluye actuar como estabilizadores, intermediarios en síntesis químicas y mejorar las propiedades de varios productos .
Mecanismo De Acción
Target of Action
The primary target of 3-(Aminomethyl)benzamide is Poly ADP Ribose Polymerase (PARP) . PARP is an enzyme responsible for DNA repair, transcription control, and programmed cell death .
Mode of Action
3-(Aminomethyl)benzamide acts as an inhibitor of PARP . The structure of 3-aminobenzamide is similar to that of NAD+, a substrate of PARP . Therefore, it binds to PARP and prevents it from using up NAD+ . This inhibition of PARP activity impacts the DNA repair process, transcription control, and programmed cell death .
Biochemical Pathways
The inhibition of PARP by 3-(Aminomethyl)benzamide affects the DNA repair pathways . When PARP is activated, it rapidly uses up stores of NAD+ in the cell as it performs DNA repair . By inhibiting PARP, 3-(Aminomethyl)benzamide prevents the depletion of NAD+, thereby affecting the DNA repair process .
Result of Action
The inhibition of PARP by 3-(Aminomethyl)benzamide leads to a decrease in DNA repair, changes in transcription control, and alterations in programmed cell death . Low levels of NAD+ can deplete the amount of ATP found in the cell, which can lead to cell death .
Propiedades
IUPAC Name |
3-(aminomethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5,9H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHLWVJLJXARGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435566 | |
| Record name | 3-(aminomethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102562-86-7 | |
| Record name | 3-(aminomethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(aminomethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate](/img/structure/B10876.png)





![[1,3-Benzothiazol-2-ylsulfanylmethylsulfanyl(methylsulfanyl)methylidene]cyanamide](/img/structure/B10884.png)


![Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI)](/img/structure/B10893.png)